An In-depth Technical Guide to Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate: Synthesis, Properties, and Applications
Foreword: The Strategic Value of Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the imidazole ring stands as a privileged scaffold, a core component in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone of drug design. This guide focuses on a specific, functionalized imidazole derivative: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate. The introduction of a reactive propiolate moiety onto the 1-methylimidazole core creates a versatile building block, a molecule ripe with potential for constructing complex chemical entities through well-established synthetic transformations. This document provides a comprehensive analysis of its structure, a robust protocol for its synthesis grounded in mechanistic principles, and an expert perspective on its potential applications in drug discovery and materials science.
Molecular Architecture and Physicochemical Profile
Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a compound that merges the aromatic, electron-rich nature of a substituted imidazole with the linear, electron-deficient character of a propiolate ester. This juxtaposition of functionalities is key to its chemical utility.
Key Structural Features:
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1-Methyl-1H-imidazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms. The N-methylation at position 1 prevents tautomerization and simplifies its reactivity profile. The imidazole ring is known for its ability to act as both a hydrogen bond donor and acceptor, a critical feature in molecular recognition at biological targets.[1][2]
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Prop-2-ynoate (Propiolate) System: A conjugated system consisting of a carbon-carbon triple bond (alkyne) directly attached to an ethyl ester carbonyl group. This alkyne is "activated" by the electron-withdrawing ester, making it susceptible to a variety of nucleophilic addition and cycloaddition reactions.
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C4-Linkage: The connection at the 4-position of the imidazole ring is synthetically significant, often achieved through cross-coupling methodologies from a halogenated precursor.
Physicochemical Data Summary
The following table summarizes the key computed and reported properties for the target compound and closely related isomers. Specific experimental data for the title compound is not widely published, reflecting its status as a specialized synthetic intermediate.
| Property | Value / Description | Source / Method |
| IUPAC Name | Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₀N₂O₂ | --- |
| Molecular Weight | 178.19 g/mol | --- |
| CAS Number | Not explicitly assigned. (Isomer 945038-57-3) | [3] |
| Canonical SMILES | CCOC(=O)C#CC1=CN=CN1C | --- |
| InChI Key | XNUBBXFBAJYNAG-UHFFFAOYSA-N (for 5-yl isomer) | [3] |
| Physical State | Predicted to be a solid at room temperature. | --- |
| Reactivity Profile | The alkyne is a versatile handle for cross-coupling, click chemistry, and reduction. The ester is subject to hydrolysis. | Chemical Principles |
Synthesis Strategy: The Sonogashira Cross-Coupling Approach
The most efficient and reliable method for constructing the C(sp²)-C(sp) bond between the imidazole ring and the propiolate side chain is the Sonogashira coupling reaction.[4][5][6] This palladium- and copper-co-catalyzed reaction provides a direct and high-yielding pathway from readily available starting materials.
Rationale for Method Selection
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Expertise & Experience: The Sonogashira reaction is a cornerstone of modern organic synthesis with a well-understood mechanism and broad substrate scope. Its tolerance for various functional groups, including the ester and the imidazole ring, makes it the ideal choice over less direct, multi-step alternatives.[5][7]
-
Trustworthiness & Validation: The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC), and the product can be rigorously purified by column chromatography and characterized by standard spectroscopic methods (NMR, IR, MS), ensuring a self-validating workflow.
-
Authoritative Grounding: The use of a palladium/copper system for coupling terminal alkynes with aryl/heteroaryl halides is a Nobel Prize-recognized transformation, extensively documented in peer-reviewed literature.[4][7]
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Materials:
-
4-Iodo-1-methyl-1H-imidazole (1.0 eq)
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Ethyl propiolate (1.2 eq)
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Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide [CuI] (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-imidazole, PdCl₂(PPh₃)₂, and CuI.
-
System Purge: Seal the flask with septa, and purge with dry argon or nitrogen for 15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by triethylamine and ethyl propiolate.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent). If the reaction is sluggish, gentle heating to 40°C may be applied. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. The triethylammonium iodide salt will precipitate. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Mechanistic Deep Dive: The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles. The primary palladium cycle is responsible for the C-C bond formation, while the copper cycle serves to activate the alkyne.
Caption: Potential synthetic pathways originating from the title compound.
Conclusion
Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is more than a simple molecule; it is a strategic platform for chemical innovation. Its synthesis via the robust Sonogashira coupling is straightforward and scalable. The compound's true power is unlocked through the selective reactivity of its alkyne and ester functionalities, providing chemists with a reliable and versatile tool for the rapid assembly of complex molecules. For researchers in drug discovery, materials science, and chemical biology, this building block offers a direct route to novel structures with significant potential for function and application.
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